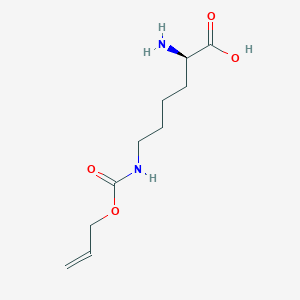

(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid

Descripción general

Descripción

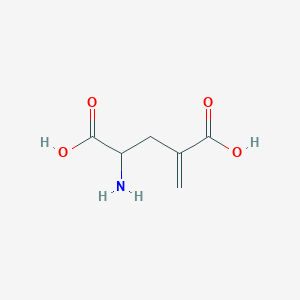

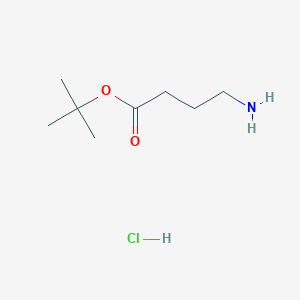

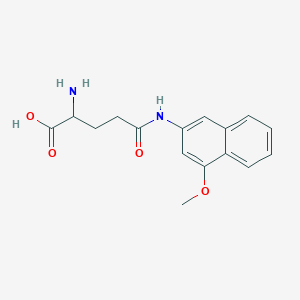

“®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid” is a complex organic compound. It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allyloxy carbonyl group (-(CH2=CH-CH2)-O-CO-) attached to the carbon skeleton . Amino acids are the basic building blocks of proteins and are the most important type of amino acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The molecule contains an amino group bonded to a carbon atom, which is also bonded to a carboxylic acid group . The R group, or side chain, of this amino acid would contain the allyloxy carbonyl group .Chemical Reactions Analysis

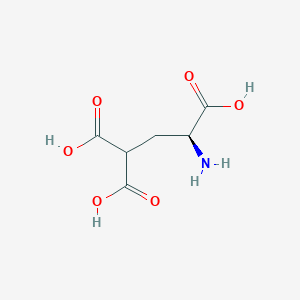

Amino acids can undergo numerous chemical reactions due to their various chemical functionalities . Two reactions of particular importance are the formation of a peptide bond and the oxidation of cysteine . The peptide bond forms when the carboxylic acid group of one amino acid reacts with the amine group of another . The carbonyl group in the molecule can react with strong nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. Amino acids have high melting points and are soluble in water due to the formation of zwitterions . The R groups of amino acids have distinct chemistries and can differ in their size, polarity, charge, and bonding potentials .Aplicaciones Científicas De Investigación

Biodegradation of Synthetic Compounds

Research has demonstrated the role of certain enzymes in the degradation of man-made compounds like 6-aminohexanoate-oligomer, highlighting the adaptation of microorganisms towards xenobiotic compounds. These enzymes, including 6-aminohexanoate-cyclic-dimer hydrolase, 6-aminohexanoate-dimer hydrolase, and endo-type 6-aminohexanoate-oligomer hydrolase, are crucial for the degradation process, offering insights into the molecular basis for microbial adaptation to synthetic materials (Negoro et al., 1994).

Reactive Carbonyl Species Management

The generation of reactive carbonyl species (RCS) from the oxidation of carbohydrates, lipids, and amino acids and their association with various chronic diseases have been thoroughly reviewed. Understanding RCS properties, metabolism, and their relation to metabolic diseases can assist in developing effective strategies to prevent numerous chronic conditions. This knowledge underscores the importance of managing RCS in human health and may indicate potential applications of (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid in mitigating these effects (Fuloria et al., 2020).

Analytical Applications in Agricultural and Biomedical Sciences

The ninhydrin reaction, involving primary amino groups to form Ruhemann's purple, has extensive applications across various scientific fields for analyzing compounds of interest. This method's adaptability in detecting and analyzing amino acids, peptides, and proteins underscores its significance in research and could hint at the analytical utility of (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid in similar contexts (Friedman, 2004).

Applications in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

Metathesis reactions have been widely utilized for synthesizing cyclic β-amino acids, indicating the potential of (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid in drug research and the development of new molecular entities. This approach is valuable for accessing alicyclic β-amino acids and other densely functionalized derivatives, showcasing the compound's relevance in synthetic and medicinal chemistry (Kiss et al., 2018).

Mecanismo De Acción

Mode of Action

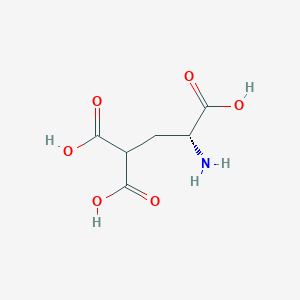

It’s known that this compound is used in peptide synthesis , which suggests it may interact with its targets by forming peptide bonds. This interaction could result in changes to the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis and degradation pathways. The downstream effects of these pathways could include changes in cellular function and signaling .

Result of Action

Given its role in peptide synthesis , it can be inferred that it may influence the structure and function of proteins within the cell.

Safety and Hazards

Direcciones Futuras

The future directions for the study and use of this compound could include further exploration of its synthesis methods, investigation of its potential applications, and detailed study of its physical and chemical properties. It could also be interesting to explore its potential uses in the pharmaceutical, agrochemical, and dyestuff fields .

Propiedades

IUPAC Name |

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426465 | |

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid | |

CAS RN |

274260-42-3 | |

| Record name | H-D-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)